molecular formula C11H8O3 B1469162 2-(Furan-3-yl)benzoic acid CAS No. 1340107-48-3

2-(Furan-3-yl)benzoic acid

Cat. No.: B1469162
CAS No.: 1340107-48-3
M. Wt: 188.18 g/mol
InChI Key: CISJARHLTJWRBM-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Furan-3-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain enzymes that are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cellular signaling pathways, influencing various cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Furthermore, it affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the beta-ketoadipate pathway, a key metabolic route for the degradation of aromatic compounds . Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The interaction of this compound with transporters and binding proteins influences its localization and accumulation within cells, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and targeting signals, which direct it to its site of action within the cell.

Properties

IUPAC Name

2-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISJARHLTJWRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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